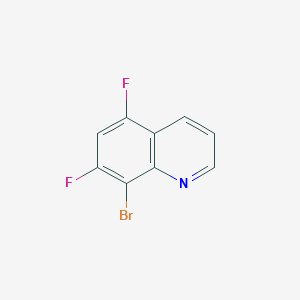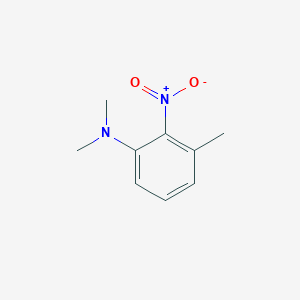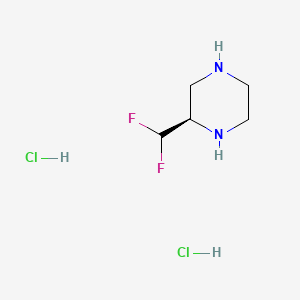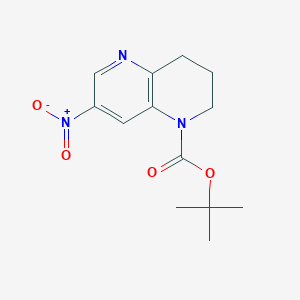
8-Bromo-5,7-difluoroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-5,7-difluoroquinoline is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds that have been extensively studied due to their wide range of biological activities. The incorporation of bromine and fluorine atoms into the quinoline structure can significantly enhance its chemical and biological properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5,7-difluoroquinoline typically involves the bromination and fluorination of quinoline derivatives. One common method is the direct bromination of 5,7-difluoroquinoline using bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5,7-difluoroquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The fluorine atoms can participate in electrophilic aromatic substitution reactions.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid under controlled conditions.
Cross-Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and base.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted quinolines.
Electrophilic Substitution: Formation of nitro or sulfonated derivatives.
Cross-Coupling Reactions: Formation of biaryl or heteroaryl compounds.
Scientific Research Applications
8-Bromo-5,7-difluoroquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential antibacterial, antineoplastic, and antiviral activities.
Industry: Used in the development of materials such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of 8-Bromo-5,7-difluoroquinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA and RNA, affecting their function and replication. The presence of bromine and fluorine atoms enhances its binding affinity and specificity for these targets .
Comparison with Similar Compounds
5,7-Difluoroquinoline: Lacks the bromine atom, which may result in different reactivity and biological activity.
8-Bromoquinoline: Lacks the fluorine atoms, which may affect its chemical properties and biological interactions.
4-Bromo-5,8-difluoroquinoline: Similar structure but with different substitution pattern, leading to variations in reactivity and applications
Uniqueness: 8-Bromo-5,7-difluoroquinoline is unique due to the specific positioning of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C9H4BrF2N |
|---|---|
Molecular Weight |
244.03 g/mol |
IUPAC Name |
8-bromo-5,7-difluoroquinoline |
InChI |
InChI=1S/C9H4BrF2N/c10-8-7(12)4-6(11)5-2-1-3-13-9(5)8/h1-4H |
InChI Key |
AQSWOVICBRVXHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2F)F)Br)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(2-Ethyl-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14033710.png)

![6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B14033715.png)


![3-bromo-5-[(2S)-1-tert-butylsulfinylpyrrolidin-2-yl]pyridine](/img/structure/B14033722.png)

